

AF-353 solubility and stability in experimental buffers

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Compound of Interest

Compound Name: AF-353

Cat. No.: B1665037

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AF-353 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of **AF-353** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **AF-353**?

AF-353 (also known as Ro-4) is a potent, selective, and orally bioavailable antagonist for the P2X3 and P2X2/3 receptors.^{[1][2][3][4]} It is a non-competitive antagonist that inhibits ion channels gated by ATP.^{[1][2]} In its solid form, it is a white crystalline solid, specifically an anhydrous mono-hydrochloride salt.^[1]

Q2: What are the recommended solvents for dissolving **AF-353**?

AF-353 is soluble in DMSO and ethanol but is insoluble in water.^[5] For stock solutions, DMSO is the most common solvent.^[5]

Q3: How should I prepare a stock solution of **AF-353**?

It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of **AF-353**.^[5] For example, a 10 mM stock solution can be prepared in DMSO.^[3]

Q4: How should I store **AF-353**?

The storage conditions for **AF-353** depend on its form (solid or in solution).

- Solid Form: The anhydrous mono-hydrochloride salt is stable in its solid state for at least 2 months at 40°C with 75% relative humidity.[1]
- Stock Solutions: For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Recommended storage is at -20°C or -80°C.[3][5][6]

Q5: My **AF-353** precipitated out of solution in my aqueous buffer. What should I do?

Precipitation in aqueous buffers is a common issue due to the low aqueous solubility of **AF-353**. [5] Here are some troubleshooting steps:

- Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. A final DMSO concentration of 0.1% is often tolerated in cell-based assays.
- Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your buffer can sometimes help to keep hydrophobic compounds in solution.
- Prepare Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution for each experiment.
- Consider Acidic Media: Solutions and suspensions of **AF-353** in acidic media are reported to be physically and chemically stable.[1] Depending on your experimental constraints, a slightly acidic buffer might improve solubility.

Data Presentation

AF-353 Solubility

Solvent	Concentration	Notes
DMSO	Up to 100 mg/mL (249.86 mM) [5]	Use of fresh DMSO is recommended as moisture can decrease solubility.[5]
Ethanol	4 mg/mL[5]	Solutions and suspensions are physically and chemically stable for at least 4 weeks at room temperature.[1]
Water	Insoluble[5]	
Acidic Media	2 mg/mL[1]	

AF-353 Stability

Form	Storage Condition	Duration
Solid (anhydrous mono-hydrochloride salt)	40°C at 75% relative humidity	At least 2 months[1]
Stock Solution in DMSO	-80°C	Up to 2 years[3][6]
Stock Solution in DMSO	-20°C	Up to 1 year[3][5]
Stock Solution in DMSO	4°C	Up to 2 weeks[6]

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is adapted from studies evaluating the antagonist potency of **AF-353**.[\[1\]](#)

- Cell Culture:
 - Use cell lines recombinantly expressing the target P2X receptors (e.g., CHO-K1 or 1321N1 astrocytoma cells).[\[1\]](#)
 - Culture cells in appropriate media, such as Ham's F-12 or DMEM, supplemented with fetal bovine serum and selection antibiotics.[\[1\]](#)

- Plate the cells in black-walled 96-well plates at a density of 5×10^4 cells per well and incubate overnight.[\[1\]](#)
- Dye Loading:
 - On the day of the experiment, wash the cells with a FLIPR buffer (e.g., calcium- and magnesium-free Hank's balanced salt solution, 10 mM HEPES, 2 mM CaCl_2 , 2.5 mM probenecid).[\[1\]](#)
 - Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM (2 μM final concentration), for 1 hour at 37°C .[\[1\]](#)
 - After incubation, wash the cells to remove any extracellular dye.[\[1\]](#)
- Compound Addition and Measurement:
 - Prepare serial dilutions of **AF-353** in the FLIPR buffer from a DMSO stock.
 - Add the diluted **AF-353** or vehicle to the wells and allow it to equilibrate for 20 to 60 minutes at room temperature.[\[1\]](#)
 - Measure receptor-evoked changes in intracellular calcium using a fluorometric imaging plate reader (FLIPR).[\[1\]](#)

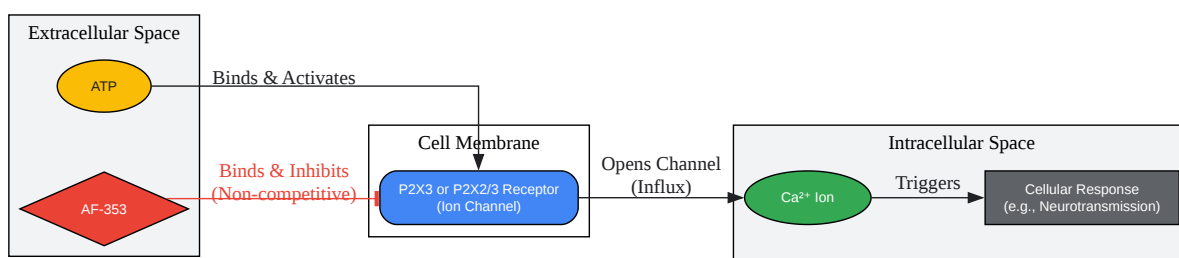
Radioligand Binding Assay

This protocol provides a general framework for a radioligand binding assay.

- Membrane Preparation:
 - Isolate plasma membranes from cells expressing the target receptors via a two-step centrifugation process.[\[1\]](#)
 - First, centrifuge the homogenized membranes at $1,000 \times g$ for 15 minutes at 4°C and discard the pellet.[\[1\]](#)
 - Then, centrifuge the supernatant at $43,000 \times g$ for 30 minutes at 4°C .[\[1\]](#)

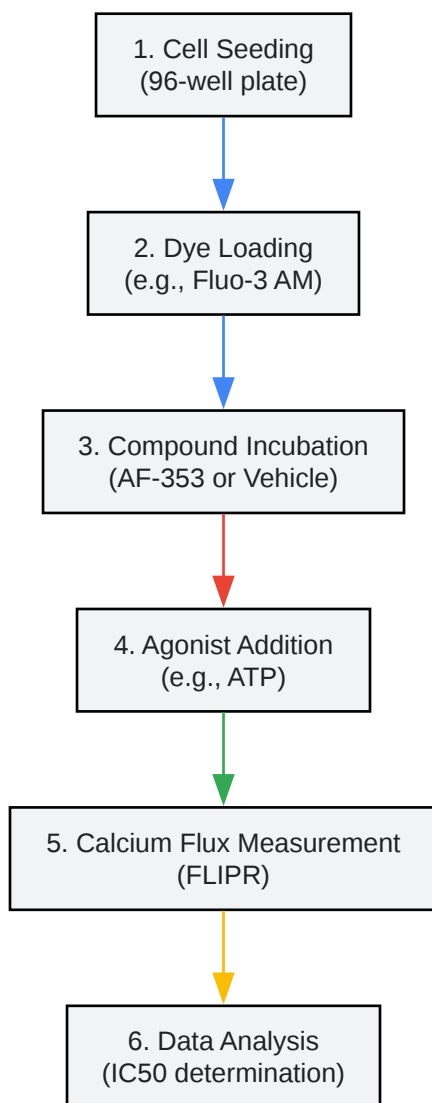
- Store the resulting pellet at -70°C until use.[\[1\]](#)
- Binding Assay:
 - Use a tritium-labeled version of **AF-353** ($[3H]$ -**AF-353**).[\[1\]](#)
 - Perform inhibition curve experiments using a range of concentrations of an agonist like α,β -meATP.[\[1\]](#)
 - Measure the displacement of the radioligand to determine the binding affinity and antagonist potency.

Visualizations



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Caption: Mechanism of action for **AF-353** as a P2X3/P2X2/3 receptor antagonist.



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Caption: Workflow for an intracellular calcium flux assay.

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